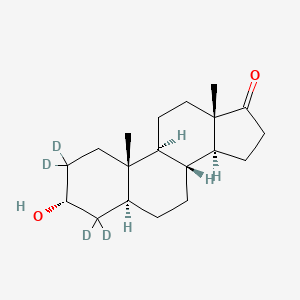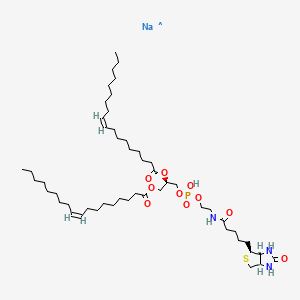
Phytosphingosine 1-phosphate
Übersicht
Beschreibung
Phytosphingosine 1-phosphate is a bioactive lipid derived from phytosphingosine, a type of sphingolipid. It plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration. This compound is of significant interest due to its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases .
Wirkmechanismus
Target of Action
Phytosphingosine 1-phosphate (P1P) primarily targets Hypoxia-inducible factor 1 alpha (HIF1α) and ALK3/BMP receptor . HIF1α is a transcription factor that plays a key role in cellular response to hypoxia . The ALK3/BMP receptor is involved in the differentiation of human embryonic stem cells into cardiomyocytes .
Mode of Action
P1P interacts with its targets to stimulate various cellular responses. It stimulates HIF1α-dependent glycolytic reprogramming, enhancing the therapeutic potential of mesenchymal stem cells . P1P also regulates SMAD1/5/8 signaling via the ALK3/BMP receptor cascade during cardiac differentiation .
Biochemical Pathways
P1P affects several biochemical pathways. It stimulates glycolysis by upregulating glycolysis-related genes . It also regulates the intracellular calcium-dependent PKC/mammalian target of the rapamycin (mTOR) signaling pathway, which is critical for HIF1α activation . Furthermore, P1P regulates the SMAD1/5/8 signaling pathway via the ALK3/BMP receptor cascade during cardiac differentiation .
Pharmacokinetics
It is known that p1p is a chemically synthesized sphingosine metabolite derived from phytosphingosine-1-phosphate . More research is needed to fully understand the pharmacokinetics of P1P.
Result of Action
The action of P1P results in several molecular and cellular effects. It suppresses mitochondrial dysfunction and apoptosis in mesenchymal stem cells under hypoxia . It also enhances the differentiation potential of human embryonic stem cells into cardiomyocytes .
Action Environment
The action of P1P can be influenced by environmental factors. For instance, under hypoxic conditions, P1P can suppress mitochondrial dysfunction and apoptosis in mesenchymal stem cells . .
Biochemische Analyse
Biochemical Properties
Phytosphingosine 1-phosphate is a potential modulator of cellular processes . It shows a diversity of biological activities . Comparable roles might be anticipated for this compound .
Cellular Effects
This compound has been found to regulate stomatal apertures in Arabidopsis plants . It also stimulates glycolysis via the upregulation of glycolysis-related genes . This compound-induced hypoxia-inducible factor 1 alpha (HIF1α) plays a key role for mesenchymal stem cell glycolytic reprogramming and transplantation efficacy .
Molecular Mechanism
This compound regulates SMAD1/5/8 signaling via the ALK3/BMP receptor cascade during cardiac differentiation . The intracellular calcium-dependent PKC/mammalian target of the α rapamycin (mTOR) signaling pathway triggered by this compound regulates HIF1 translation via S6K1, which is critical for HIF1 α activation .
Temporal Effects in Laboratory Settings
It has been found that this compound can stimulate glycolysis in mesenchymal stem cells under hypoxic conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been found to enhance the therapeutic potential of mesenchymal stem cells in a dose-dependent manner .
Metabolic Pathways
This compound is metabolized to odd-numbered fatty acids and is incorporated into glycerophospholipids both in yeast and mammalian cells . It is generated by the conversion of ceramide to sphingosine by the enzyme ceramidase and the subsequent phosphorylation of sphingosine to this compound .
Transport and Distribution
This compound requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions .
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phytosphingosine 1-phosphate can be synthesized through several chemical routes. One common method involves the phosphorylation of phytosphingosine using phosphoric acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phytosphingosine 1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phytosphingosine 1-phosphate has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Phytosphingosine 1-phosphate is similar to other sphingolipids such as sphingosine 1-phosphate and ceramide 1-phosphate. it has unique properties that distinguish it from these compounds:
Sphingosine 1-phosphate: While both compounds are involved in cellular signaling, this compound has a distinct structure that allows it to interact with different receptors and pathways.
Ceramide 1-phosphate: This compound is primarily involved in inflammatory responses, whereas this compound has broader applications in cell proliferation and differentiation.
Conclusion
This compound is a versatile and bioactive compound with significant potential in various scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of research in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOSKULTISFCW-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959310 | |
| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383908-62-1 | |
| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Phyto-S1P doesn't activate PLDα1 directly in vitro [], it likely acts upstream, potentially by increasing cytoplasmic calcium, which is essential for PLDα1 translocation and activation []. Another possibility involves the Gα subunit of the heterotrimeric G protein, which is activated by Phyto-S1P and physically interacts with PLDα1 [].
A: Phyto-S1P, similar to sphingosine-1-phosphate (S1P), regulates stomatal aperture in Arabidopsis thaliana. This action is impaired in guard cells of Arabidopsis plants with T-DNA null mutations in the GPA1 gene, encoding the sole prototypical G-protein α-subunit, indicating a role for G-proteins in Phyto-S1P signaling in guard cells [].
A: Phyto-S1P modulates pollen tube growth in a concentration-dependent bi-phasic manner. It triggers a significant increase in cytosolic calcium concentration in pollen, leading to hyperpolarization-activated calcium currents in the pollen plasma membrane. This process is mediated by heterotrimeric G proteins and affects potassium ion influx in pollen tubes [].
A: The molecular formula of Phyto-S1P is C18H39NO6P and its molecular weight is 397.48 g/mol [, ].
A: While specific spectroscopic data for Phyto-S1P isn't extensively detailed in the provided papers, techniques like LC-ESI-MS/MS are commonly employed for its identification and characterization within complex biological samples []. NMR spectroscopy is crucial for elucidating the structure of Phyto-S1P and its derivatives [].
A: Phyto-S1P itself is not an enzyme and doesn't possess catalytic properties. Its role lies in acting as a signaling molecule influencing various cellular processes, rather than catalyzing chemical reactions [, , ].
A: While the provided research doesn't offer detailed computational studies on Phyto-S1P, network inference models have predicted positive regulation of Gα by S1P, which subsequently positively regulates PLD/PA []. Further computational studies could provide valuable insights into Phyto-S1P interactions and downstream effects.
ANone: Several resources are crucial for Phyto-S1P research:
- Sphingolipidomics: Advanced techniques like UHPLC-MS/MS enable comprehensive profiling of sphingolipids, including Phyto-S1P, in various biological samples [].
- Genetic tools: Arabidopsis mutants, such as those deficient in LCB kinases (lcbk1, sphk1, lcbk2), provide valuable tools for studying Phyto-S1P biosynthesis and function in plants [].
- Pharmacological tools: Specific inhibitors of enzymes involved in Phyto-S1P metabolism, such as sphingosine kinase inhibitors, are essential for dissecting signaling pathways [].
ANone: While the provided research doesn't offer a historical overview, key milestones include:
- Identification of Phyto-S1P as a signaling molecule in plants: This discovery opened new avenues for understanding sphingolipid-mediated signaling in plant systems [].
- Elucidation of the role of Phyto-S1P in stomatal aperture regulation: This finding established a connection between Phyto-S1P and a key physiological process in plants [].
- Discovery of the interplay between Phyto-S1P and PLD/PA in plant stress signaling: This finding highlights the complex crosstalk between different lipid signaling pathways in plants [, ].
ANone: Research on Phyto-S1P benefits from collaborations between:
- Plant biologists: Investigating the role of Phyto-S1P in various plant physiological processes [, , , , , ].
- Chemists: Synthesizing and characterizing Phyto-S1P and its derivatives, developing analytical methods for its detection and quantification [].
- Biochemists: Studying the enzymes involved in Phyto-S1P metabolism and their regulation [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane](/img/structure/B6595620.png)






![5-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[5-Amino-2-[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B6595673.png)
